molecular formula C11H10ClN3O2 B2963037 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856071-76-5

3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2963037
CAS RN: 1856071-76-5
M. Wt: 251.67
InChI Key: WVSKORGHNOJAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as ACBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool for investigating the role of fatty acid binding proteins (FABPs) in various biological processes. FABPs are a family of proteins that are involved in the transport and metabolism of fatty acids, and 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to bind to these proteins with high affinity. This makes 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid a valuable tool for studying the function of FABPs in various physiological processes.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its binding to FABPs, which are found in various tissues throughout the body. Once bound to FABPs, 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can modulate their activity and affect the transport and metabolism of fatty acids. This can have downstream effects on various physiological processes, including lipid metabolism, inflammation, and insulin sensitivity.
Biochemical and Physiological Effects:
3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can modulate the activity of various enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. In vivo studies have shown that 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can affect lipid metabolism, inflammation, and insulin sensitivity in animal models. These effects make 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid a valuable tool for investigating the role of FABPs in various biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its high affinity for FABPs. This makes it a valuable tool for studying the function of these proteins in various physiological processes. However, there are also limitations to using 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in lab experiments. One limitation is that it can be difficult to obtain pure and stable samples of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, which can affect the reproducibility of experiments. Additionally, 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more stable and specific 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid analogs that can be used in lab experiments. Another area of interest is the investigation of the role of FABPs in various disease states, including metabolic disorders and cancer. Additionally, there is potential for the use of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid as a therapeutic target for these diseases. Overall, 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a valuable tool for investigating the role of FABPs in various biological processes, and there is much potential for future research in this area.

Synthesis Methods

The synthesis of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form 2-chlorobenzyl ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

3-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-9-4-2-1-3-7(9)5-15-6-8(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSKORGHNOJAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.